Perfluoro-tert-butanol

Acidity pKa Hydrogen Bonding

Perfluoro-tert-butanol (PFTB), also known as nonafluoro-tert-butyl alcohol (CAS 2378-02-1), is a highly fluorinated tertiary alcohol with the molecular formula C4HF9O and molecular weight 236.04 g/mol. It is the perfluorinated analog of tert-butyl alcohol, distinguished by the complete substitution of all nine hydrogen atoms on the tert-butyl carbon skeleton with fluorine atoms.

Molecular Formula C4HF9O
Molecular Weight 236.04 g/mol
CAS No. 2378-02-1
Cat. No. B1216648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro-tert-butanol
CAS2378-02-1
Synonymsperfluoro-tert-butyl alcohol
Molecular FormulaC4HF9O
Molecular Weight236.04 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H
InChIKeyXZNOAVNRSFURIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoro-tert-butanol (CAS 2378-02-1): Procurement-Relevant Properties and Compound Class Overview


Perfluoro-tert-butanol (PFTB), also known as nonafluoro-tert-butyl alcohol (CAS 2378-02-1), is a highly fluorinated tertiary alcohol with the molecular formula C4HF9O and molecular weight 236.04 g/mol [1]. It is the perfluorinated analog of tert-butyl alcohol, distinguished by the complete substitution of all nine hydrogen atoms on the tert-butyl carbon skeleton with fluorine atoms [1]. PFTB is a colorless liquid at room temperature with a density of 1.693 g/mL at 25°C and an unusually low boiling point of 45°C for an alcohol . The compound serves as a specialty solvent, a building block for weakly coordinating anions, and a precursor for volatile metal complexes in MOCVD applications [2].

Perfluoro-tert-butanol (CAS 2378-02-1): Why In-Class Fluorinated Alcohols Cannot Be Readily Substituted


While perfluoro-tert-butanol belongs to the broader class of fluorinated alcohols that includes 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), direct substitution among these solvents is rarely viable without significant process re-optimization. PFTB's extreme degree of fluorination (nine fluorine atoms on the tert-butyl core) yields a combination of physicochemical properties—exceptionally high acidity (pKa 5.4), unusually low boiling point (45°C), and high density—that differ markedly from its less-fluorinated analogs [1]. These differences manifest as distinct solvent strength, hydrogen-bonding capacity, and phase behavior in complex reaction mixtures, directly impacting reaction yields, selectivity, and purification efficiency [2]. The following quantitative evidence demonstrates where PFTB's specific property profile creates measurable performance advantages or unique capabilities relative to comparator compounds.

Perfluoro-tert-butanol (CAS 2378-02-1): Quantitative Differentiation Evidence Versus Key Comparators


Perfluoro-tert-butanol Demonstrates 11-Order-of-Magnitude Higher Acidity (pKa 5.4) Versus Non-Fluorinated tert-Butanol (pKa ~18)

Perfluoro-tert-butanol exhibits an experimentally determined pKa of 5.4 in water, a value comparable to carboxylic acids [1]. In stark contrast, its non-fluorinated structural analog, tert-butanol, has a pKa of approximately 18 [2]. This 11-order-of-magnitude difference in acidity fundamentally alters the compound's proton-donating capability and hydrogen-bonding behavior in solution.

Acidity pKa Hydrogen Bonding Solvent Effects Fluorination

Perfluoro-tert-butanol Exhibits Significantly Lower Boiling Point (45°C) Than Less-Fluorinated Analogs TFE (74°C) and HFIP (58°C)

The boiling point of perfluoro-tert-butanol is 45°C, which is notably lower than that of methanol (65°C) and significantly lower than other common fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE, bp 73°C) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, bp 58°C) [1][2]. This low boiling point is a direct consequence of the compound's perfluorinated structure, which minimizes intermolecular hydrogen bonding relative to less-fluorinated analogs.

Boiling Point Volatility Fluorination Solvent Recovery Thermal Properties

Perfluoro-tert-butanol Enables Head-to-Head Comparable Mtt Deprotection Efficiency (Nearly Complete) to HFIP in Solid-Phase Peptide Synthesis

In a systematic evaluation of mild deprotection conditions for the 4-methyltrityl (Mtt) protecting group on solid support, treatments with 30% perfluoro-tert-butanol in dichloromethane (3 × 15 min) achieved nearly complete deprotection of a Dab(Mtt) residue, comparable to results obtained with 30% HFIP in dichloromethane (3 × 5 min) [1].

Solid-Phase Peptide Synthesis Deprotection Mtt Group HFIP Resin Chemistry

Perfluoro-tert-butanol and tert-Butanol Binary Mixtures Exhibit Complex Eutectic Phase Behavior Including Co-Crystal Formation, Enabling Tunable Deep Eutectic Solvent Design

The solid-liquid phase behavior of perfluoro-tert-butanol (TBF) and tert-butanol (TBH) binary mixtures reveals highly negative deviations from ideality at low concentrations and the formation of co-crystals with stoichiometries of TBH:TBF = 2:1 and 1:1 [1]. The phase diagram is characterized by two eutectic points, a congruent melting point, and a peritectic reaction, demonstrating that fluorination of tertiary alcohols can be used to tune mixing properties and solid-liquid phase diagrams for type V deep eutectic solvent design [1].

Deep Eutectic Solvents Phase Behavior Co-crystals Eutectic Mixtures Thermodynamics

Perfluoro-tert-butanol Enables the Formation of a Stable, Weakly Coordinating Aluminate Anion [Al(OC(CF3)3)4]− for Catalysis and Electrochemistry

The alkoxide anion derived from perfluoro-tert-butanol, [(CF3)3CO]−, forms a stable tetrakis aluminate complex, {Al[(CF3)3CO]4}−, which functions as a weakly coordinating anion [1]. This anion's weak coordination properties are directly attributable to the extreme electron-withdrawing nature of the perfluoro-tert-butoxy ligand, which delocalizes the negative charge across the fluorinated periphery, minimizing cation-anion interactions [1].

Weakly Coordinating Anion Aluminate Catalysis Electrochemistry Fluorous Biphasic Systems

Perfluoro-tert-butanol (CAS 2378-02-1): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Solid-Phase Peptide Synthesis: Selective Mtt Deprotection Requiring Milder Conditions Than TFA

In solid-phase peptide synthesis workflows, the selective removal of the acid-labile 4-methyltrityl (Mtt) protecting group often requires conditions mild enough to preserve other orthogonal protecting groups and prevent resin cleavage. The direct head-to-head comparison demonstrates that 30% perfluoro-tert-butanol in dichloromethane achieves nearly complete Mtt deprotection, comparable to the widely used 30% HFIP system [1]. Researchers seeking an alternative to HFIP—perhaps due to availability, cost, or compatibility with specific peptide sequences—can procure PFTB as a validated, evidence-supported substitute with comparable efficacy under slightly extended reaction times.

Deep Eutectic Solvent Design: Rational Formulation of Type V DES with Tunable Phase Behavior

The quantitative phase diagram data for the tert-butanol/perfluoro-tert-butanol binary system provides a predictive foundation for designing type V deep eutectic solvents (DES) [1]. Formulators can leverage the documented co-crystal formation (2:1 and 1:2 stoichiometries) and the identified eutectic points to prepare low-melting solvent mixtures with precisely controlled liquid ranges and solvation properties. This evidence directly supports procurement of PFTB for applications in green extraction, biocatalysis, or electrochemical systems where custom-designed fluorinated DES offer advantages over conventional solvents.

Catalysis and Organometallic Chemistry: Generation of Weakly Coordinating Anions to Preserve Catalyst Activity

In homogeneous catalysis and organometallic synthesis, the presence of strongly coordinating counterions can poison metal centers or shift reaction equilibria. The documented ability of perfluoro-tert-butanol to form the weakly coordinating aluminate anion {Al[(CF3)3CO]4}− provides a concrete rationale for its procurement as a ligand precursor [1]. Industrial and academic laboratories developing polymerization catalysts, olefin metathesis systems, or fluorinated ionic liquids can utilize PFTB to generate anions that minimize unwanted coordination, thereby enhancing catalyst turnover numbers and enabling reactions that fail with conventional alkoxide-derived counterions.

Fluorinated Solvent Screening: Exploiting Unique Acidity and Volatility Profile for Reaction Optimization

Perfluoro-tert-butanol's combination of high acidity (pKa 5.4) and low boiling point (45°C) distinguishes it from other fluorinated alcohols such as TFE and HFIP [1][2]. This unique property pair makes PFTB a candidate for reaction optimization screens where both strong hydrogen-bond donation and facile solvent removal are required. For instance, in acid-catalyzed cyclizations or rearrangements where product thermal lability precludes high-boiling solvents, PFTB's low boiling point enables gentle evaporation while its acidity accelerates the desired transformation. Procurement for high-throughput solvent screening libraries is supported by the clear, quantitative differences in both pKa and boiling point relative to in-class alternatives.

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